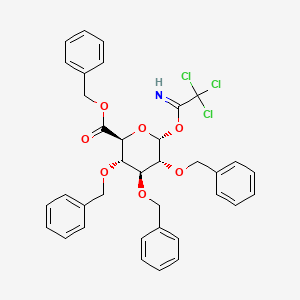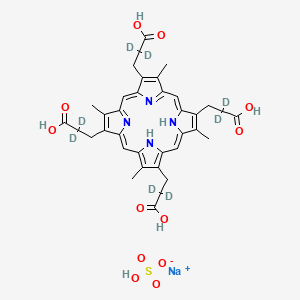
Bis(perfluorohexyl)phosphinicAcid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(perfluorohexyl)phosphinic Acid: is a polyfluoroalkyl phosphoric acid with the molecular formula C12HF26O2P and a molecular weight of 702.07 g/mol . It is known for its high thermal stability and resistance to chemical reactions, making it a valuable compound in various industrial and scientific applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Bis(perfluorohexyl)phosphinic Acid can be synthesized through the reaction of perfluorohexyl iodide with phosphorus trichloride, followed by hydrolysis . The reaction typically requires an inert atmosphere and controlled temperature conditions to ensure the desired product is obtained .
Industrial Production Methods: In industrial settings, Bis(perfluorohexyl)phosphinic Acid is produced using advanced chemical synthesis techniques that involve the reaction of perfluoroalkyl iodides with phosphorus compounds . The process is optimized for high yield and purity, often involving multiple purification steps to remove impurities .
Analyse Chemischer Reaktionen
Types of Reactions: Bis(perfluorohexyl)phosphinic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form perfluoroalkyl phosphonic acids.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the perfluoroalkyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly employed.
Major Products Formed:
Oxidation: Perfluoroalkyl phosphonic acids.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphinic acids.
Wissenschaftliche Forschungsanwendungen
Chemistry: Bis(perfluorohexyl)phosphinic Acid is used as a reagent in organic synthesis and as a catalyst in various chemical reactions . Its unique properties make it valuable in the development of new materials and chemical processes .
Biology: In biological research, the compound is studied for its potential effects on cellular processes and its interactions with biological molecules . It is also used in the development of bioactive compounds and pharmaceuticals .
Medicine: The compound’s stability and reactivity make it a candidate for drug development and delivery systems . It is being explored for its potential use in targeted drug delivery and as a component in medical imaging agents .
Industry: Bis(perfluorohexyl)phosphinic Acid is used in the production of high-performance materials, including coatings, lubricants, and surfactants . Its resistance to harsh chemical environments makes it ideal for use in industrial applications .
Wirkmechanismus
The mechanism by which Bis(perfluorohexyl)phosphinic Acid exerts its effects involves its interaction with various molecular targets and pathways . The compound can act as a ligand, binding to specific receptors and enzymes, thereby modulating their activity . Its perfluoroalkyl groups contribute to its high affinity for hydrophobic targets, enhancing its effectiveness in various applications .
Vergleich Mit ähnlichen Verbindungen
Bis(perfluorooctyl)phosphinic Acid: Similar in structure but with longer perfluoroalkyl chains.
Perfluoroalkyl Phosphonic Acids: Differ in the oxidation state of phosphorus and the presence of additional functional groups.
Uniqueness: Bis(perfluorohexyl)phosphinic Acid is unique due to its specific chain length and the balance between hydrophobicity and reactivity . This makes it particularly suitable for applications requiring high thermal stability and resistance to chemical degradation .
Eigenschaften
Molekularformel |
C36H39N4NaO12S |
|---|---|
Molekulargewicht |
782.8 g/mol |
IUPAC-Name |
sodium;2,2-dideuterio-3-[7,12,17-tris(2-carboxy-2,2-dideuterioethyl)-3,8,13,18-tetramethyl-21,22-dihydroporphyrin-2-yl]propanoic acid;hydrogen sulfate |
InChI |
InChI=1S/C36H38N4O8.Na.H2O4S/c1-17-21(5-9-33(41)42)29-14-26-19(3)23(7-11-35(45)46)31(39-26)16-28-20(4)24(8-12-36(47)48)32(40-28)15-27-18(2)22(6-10-34(43)44)30(38-27)13-25(17)37-29;;1-5(2,3)4/h13-16,37-38H,5-12H2,1-4H3,(H,41,42)(H,43,44)(H,45,46)(H,47,48);;(H2,1,2,3,4)/q;+1;/p-1/i9D2,10D2,11D2,12D2;; |
InChI-Schlüssel |
BXOHJORZAFFADE-OSNULJQWSA-M |
Isomerische SMILES |
[2H]C([2H])(CC1=C(C2=CC3=C(C(=C(N3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1N2)C)CC([2H])([2H])C(=O)O)C)CC([2H])([2H])C(=O)O)C)CC([2H])([2H])C(=O)O)C)C(=O)O.OS(=O)(=O)[O-].[Na+] |
Kanonische SMILES |
CC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)CCC(=O)O)C)C(=C4C)CCC(=O)O)C(=C3C)CCC(=O)O)CCC(=O)O.OS(=O)(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


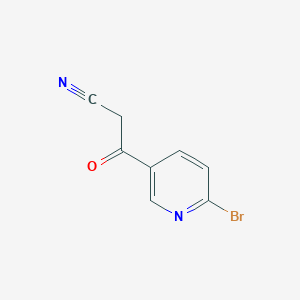
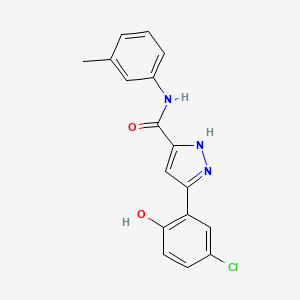
![N-(4-chloro-2-fluorophenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14095062.png)
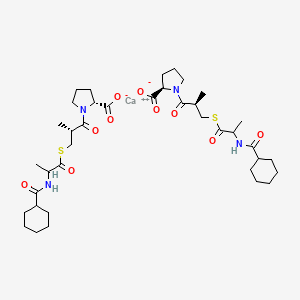
![(3R,3aS,9aS,9bS)-9-(hydroxymethyl)-3,6-dimethyl-3,3a,4,5,9a,9b-hexahydroazuleno[4,5-b]furan-2,7-dione](/img/structure/B14095075.png)
![6-[(E)-(2,4-dichlorophenyl)methoxyiminomethyl]-1,3-dimethylfuro[2,3-d]pyrimidine-2,4,5-trione](/img/structure/B14095077.png)
![[(8R,9R,10R,13S,14R,17S)-17-acetyl-3-ethoxy-10,13-dimethyl-1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B14095082.png)
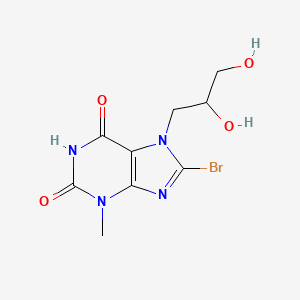
![3-(2-hydroxy-3,5-dimethylphenyl)-4-(3-hydroxyphenyl)-5-(3-hydroxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14095095.png)
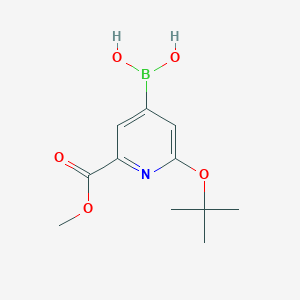
![N-[3-[3-(dimethylamino)prop-2-enoyl]phenyl]-N-ethylformamide](/img/structure/B14095103.png)
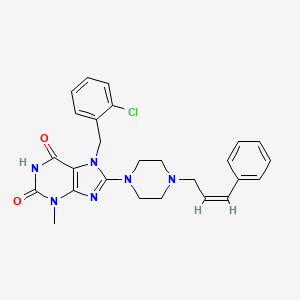
![3-(5-chloro-2-hydroxy-4-methylphenyl)-5-[2-(3,4-dimethoxyphenyl)ethyl]-4-(3-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14095127.png)
